N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzyl bromide with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the intermediate. This intermediate is then reacted with 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N~2~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, affecting cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also investigated for their kinase inhibitory properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds exhibit similar biological activities and are used in various medicinal applications.
Uniqueness
N~2~-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C18H16FN7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H16FN7O/c1-11-15(12(2)26(23-11)10-13-5-3-6-14(19)9-13)21-17(27)16-22-18-20-7-4-8-25(18)24-16/h3-9H,10H2,1-2H3,(H,21,27) |
InChI Key |
RRVLAXXAUBOKDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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